molecular formula C11H8N2O3 B13635513 2-oxo-5-pyridin-3-yl-1H-pyridine-4-carboxylic acid CAS No. 1214363-17-3

2-oxo-5-pyridin-3-yl-1H-pyridine-4-carboxylic acid

Katalognummer: B13635513
CAS-Nummer: 1214363-17-3
Molekulargewicht: 216.19 g/mol
InChI-Schlüssel: RMQNPEISTWJUCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-oxo-5-pyridin-3-yl-1H-pyridine-4-carboxylic acid is a heterocyclic compound that contains both pyridine and pyridone rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-5-pyridin-3-yl-1H-pyridine-4-carboxylic acid typically involves the condensation of pyridine derivatives under controlled conditions. One common method involves the reaction of pyridine-3-carboxylic acid with an appropriate oxidizing agent to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like 3-chloroperbenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through crystallization and chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-oxo-5-pyridin-3-yl-1H-pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine and pyridone derivatives, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

2-oxo-5-pyridin-3-yl-1H-pyridine-4-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-oxo-5-pyridin-3-yl-1H-pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridine-3-carboxylic acid: Shares the pyridine ring but lacks the additional functional groups.

    2-oxo-1H-pyridine-4-carboxylic acid: Similar structure but different substitution pattern.

Uniqueness

2-oxo-5-pyridin-3-yl-1H-pyridine-4-carboxylic acid is unique due to its combination of pyridine and pyridone rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

1214363-17-3

Molekularformel

C11H8N2O3

Molekulargewicht

216.19 g/mol

IUPAC-Name

2-oxo-5-pyridin-3-yl-1H-pyridine-4-carboxylic acid

InChI

InChI=1S/C11H8N2O3/c14-10-4-8(11(15)16)9(6-13-10)7-2-1-3-12-5-7/h1-6H,(H,13,14)(H,15,16)

InChI-Schlüssel

RMQNPEISTWJUCP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C2=CNC(=O)C=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.